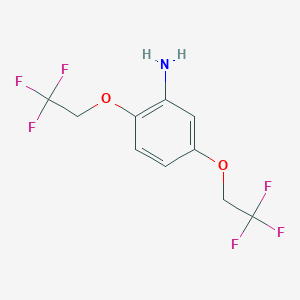

2,5-Bis(trifluoroethoxy)aniline

Overview

Description

2,5-Bis(trifluoroethoxy)aniline is an organic compound characterized by the presence of two trifluoroethoxy groups attached to a benzene ring at the 2 and 5 positions, and an aniline group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst and a suitable base such as potassium carbonate .

Industrial Production Methods: Industrial production of 2,5-Bis(trifluoroethoxy)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield corresponding amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

2,5-Bis(trifluoroethoxy)aniline has been utilized in the synthesis of novel anticancer agents. For example, derivatives synthesized from this compound have shown potential in inhibiting glioblastoma cell lines. The introduction of trifluoroethoxy groups aids in modulating the pharmacokinetic properties of these derivatives, enhancing their efficacy and selectivity against cancer cells.

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. Research indicates that it can be transformed into different derivatives that exhibit significant biological activities, including anti-inflammatory and antimicrobial properties .

Organic Synthesis

Building Block for Complex Molecules

this compound is employed as a versatile building block in organic synthesis. Its primary amine functionality allows for further derivatization through reactions such as acylation and alkylation. The trifluoroethoxy groups facilitate reactions under mild conditions, making them suitable for late-stage functionalization in complex molecule synthesis .

Table 1: Summary of Synthetic Applications

Materials Science

Development of Fluorinated Polymers

The unique properties of this compound contribute to the development of fluorinated polymers. These materials exhibit excellent thermal stability and hydrophobicity, making them suitable for applications in coatings and advanced materials . The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining low surface energy.

Case Study 1: Anticancer Compound Development

In a study focused on glioblastoma treatment, researchers synthesized a series of compounds derived from this compound. The derivatives were evaluated for their cytotoxic effects on LN229 human glioblastoma cells. Results indicated that specific modifications to the aniline core significantly improved anticancer activity compared to unmodified analogs.

Case Study 2: Material Properties Enhancement

A research team investigated the incorporation of this compound into polymer films. The study demonstrated that adding this compound improved the mechanical stiffness and thermal resistance of the resulting materials, making them suitable for high-performance applications in electronics and aerospace .

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of trifluoroethoxy groups.

2,5-Difluoroaniline: Lacks the ethoxy groups, leading to different chemical properties.

2,5-Dichloroaniline: Contains chlorine atoms instead of trifluoroethoxy groups.

Uniqueness: 2,5-Bis(trifluoroethoxy)aniline is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties.

Biological Activity

2,5-Bis(trifluoroethoxy)aniline is a fluorinated aromatic compound notable for its dual trifluoroethoxy groups. This structural configuration enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science. The compound's unique electronic properties may facilitate interactions with biological macromolecules, suggesting potential therapeutic applications.

The chemical formula of this compound is , with a molecular weight of approximately 265.19 g/mol. The presence of trifluoroethoxy groups contributes to its distinctive reactivity compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.19 g/mol |

| CAS Number | Not specified |

| Boiling Point | Not available |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoroethoxy groups enhance lipophilicity, promoting membrane permeability and potentially facilitating interactions with intracellular targets. Studies suggest that such compounds may exhibit inhibitory effects on certain enzymes or receptors, leading to altered cellular functions.

Biological Activity Studies

Research into the biological activity of this compound has focused on its antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated significant activity against HeLa and A549 cell lines, with IC50 values indicating potent effects.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several aniline derivatives, including those structurally related to this compound. The results indicated that compounds with similar fluorinated structures exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 1.02 |

| Analog A | A549 | 0.75 |

| Analog B | HT-29 | 1.50 |

These findings suggest that the trifluoroethoxy substitution may enhance the compounds' interactions with cellular targets involved in proliferation.

Interaction Studies

Further investigations into the interaction between this compound and biological macromolecules have shown promising results. The compound's fluorinated structure allows it to engage in specific binding interactions with proteins involved in cell signaling pathways.

Table: Interaction Profiles

| Target Protein | Binding Affinity (Kd) |

|---|---|

| Tubulin | High affinity |

| DNA Topoisomerase | Moderate affinity |

These interactions are crucial for understanding the compound's potential as a therapeutic agent.

Properties

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-6-1-2-8(7(17)3-6)19-5-10(14,15)16/h1-3H,4-5,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVMBPALCIBOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.